Meclofenamate Sodium

Descripción

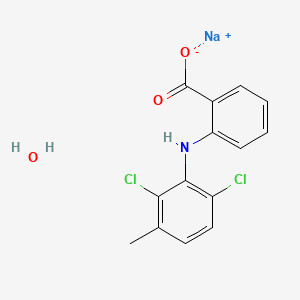

Structure

2D Structure

Propiedades

IUPAC Name |

sodium;2-(2,6-dichloro-3-methylanilino)benzoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2.Na.H2O/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;;/h2-7,17H,1H3,(H,18,19);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJLLDJTVQAFAN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67254-91-5 | |

| Record name | Meclofenamate sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067254915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MECLOFENAMATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NJ818U2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Meclofenamate Sodium: an Overview of Its Pharmacological and Research Significance

Classification and Chemical Family within Nonsteroidal Anti-inflammatory Drugs

Meclofenamate sodium is classified as a nonsteroidal anti-inflammatory drug (NSAID). wikipedia.orgrxlist.comcancer.gov It belongs to the anthranilic acid derivatives, a chemical family more commonly referred to as fenamates. wikipedia.org This classification places it in the same group as other fenamic acid derivatives, such as mefenamic acid and flufenamic acid. wikipedia.orgwikipedia.org Structurally, this compound is the sodium salt of meclofenamic acid. nih.govnih.gov As a prototypical NSAID, it is also structurally related to diclofenac (B195802). drugs.com

Historical Trajectory and Evolution of this compound Research

The development of this compound is credited to a team of scientists led by Claude Winder at Parke-Davis in 1964. wikipedia.orgwikipedia.org This invention followed the discovery of related compounds from the same class: mefenamic acid in 1961 and flufenamic acid in 1963. wikipedia.orgwikipedia.org this compound received approval from the U.S. Food and Drug Administration (FDA) in 1980 for the treatment of joint and muscular pain, arthritis, and dysmenorrhea. wikipedia.orgiiab.me

Initial research focused on its classic NSAID properties: anti-inflammatory, analgesic (pain relief), and antipyretic (fever-reducing) activities. rxlist.comdrugs.comdrugbank.com However, the scope of investigation has expanded significantly over time. Contemporary research delves into its more complex mechanisms of action and explores its potential in other therapeutic areas, including oncology and neurology, based on its multifaceted interactions with various biological pathways. nih.govnih.govnih.gov

Broad Spectrum of Recognized Pharmacological Activities of this compound

This compound exhibits a range of pharmacological effects that have been subjects of extensive research. These activities stem from its primary mechanism as an NSAID and extend to other, more recently identified molecular targets.

Primary Anti-inflammatory and Analgesic Mechanisms

The foundational pharmacological activity of this compound is its ability to inhibit prostaglandin (B15479496) synthesis. rxlist.comnih.govnih.gov This is achieved through the non-selective, reversible inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govdrugs.comselleckchem.compediatriconcall.com Research has determined its inhibitory concentrations (IC50) to be 40 nM for COX-1 and 50 nM for COX-2. selleckchem.comadooq.com By blocking these enzymes, meclofenamate prevents the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. nih.govyoutube.com

Beyond COX inhibition, studies suggest that meclofenamate may also exert its effects through other pathways. There is evidence that it directly competes with prostaglandins for binding at their receptor sites. rxlist.comnih.govnih.gov Furthermore, in vitro studies have shown that it can inhibit human leukocyte 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are another class of inflammatory mediators. rxlist.comnih.govncats.io

Research Findings in Oncology

A significant area of modern research is the investigation of meclofenamate's anti-cancer properties. Studies have shown that it can suppress the proliferation of various cancer cell types. nih.govdntb.gov.ua

Prostate Cancer: Meclofenamic acid has demonstrated a high degree of cytotoxicity in both androgen-dependent and androgen-independent prostate cancer cells. nih.govscielo.br In animal models, it has been shown to significantly reduce tumor growth and prolong survival. nih.gov This anti-tumor effect is attributed to its ability to simultaneously inhibit both COX-2 and enzymes from the aldo-keto reductase (AKR) 1C subfamily. nih.govscielo.br

Other Cancers: Research has also explored its effects on other malignancies. Studies have noted that meclofenamic acid has an antitumor effect in models of uterine cervical cancer. ncats.io In small cell lung cancer cells, it was found to suppress glycolysis and enhance mitochondrial activity. nih.gov

Research Findings in Neurology

The compound's effects on the nervous system are another active area of research. Fenamates as a class are being investigated for their potential in treating neurodegenerative disorders. nih.govresearchgate.net

Seizure Mitigation: Meclofenamate has been identified as a potent antagonist of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel. nih.gov Research in mouse models indicates that by blocking this channel, meclofenamate can reduce the length and frequency of seizures induced by kainic acid. nih.gov

Neuroprotection: Studies have shown that meclofenamate and its relative, mefenamic acid, can be neuroprotective against glutamate-induced excitotoxicity in cultured rat hippocampal neurons. mdpi.com

Other Investigated Pharmacological Activities

Research has uncovered additional molecular targets for this compound, highlighting its diverse biological interactions.

Proteasome Inhibition: In studies using cardiac cells, this compound, but not the NSAID naproxen (B1676952), was found to significantly inhibit proteasome activity. nih.govresearchgate.net

FTO and Gap Junction Inhibition: It has been identified as a highly selective inhibitor of the fat mass and obesity-associated (FTO) enzyme and a non-selective blocker of gap junctions. selleckchem.com

Mitochondrial Effects: Research has shown that this compound can inhibit mitochondrial Complexes I and III, which are involved in cellular respiration and reactive oxygen species (ROS) production. nih.gov

Data Tables

Table 1: Key Pharmacological Activities of this compound

| Pharmacological Activity | Mechanism of Action / Research Finding | Relevant Compound(s) |

|---|---|---|

| Anti-inflammatory, Analgesic, Antipyretic | Inhibition of prostaglandin synthesis via dual inhibition of COX-1 and COX-2 enzymes. rxlist.comnih.govselleckchem.com | This compound |

| Competition for binding at prostaglandin receptor sites. nih.govnih.gov | Meclofenamic Acid | |

| Inhibition of human leukocyte 5-lipoxygenase activity. rxlist.comnih.gov | This compound | |

| Anti-Cancer | Simultaneous inhibition of COX-2 and AKR1C enzymes in prostate cancer models. nih.govscielo.br | Meclofenamic Acid |

| Suppression of glycolysis and enhancement of mitochondrial activity in lung cancer cells. nih.gov | Meclofenamic Acid | |

| Neurological | Antagonism of the TRPM4 ion channel, mitigating seizures in animal models. nih.gov | Meclofenamate |

| Neuroprotective effects against glutamate-evoked excitotoxicity in cultured neurons. mdpi.com | Meclofenamic Acid | |

| Other Cellular Activities | Inhibition of proteasome activity in cardiac cells. nih.gov | This compound |

| Selective inhibition of the fat mass and obesity-associated (FTO) enzyme. selleckchem.com | This compound |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Classification/Note |

|---|---|

| This compound | The sodium salt of Meclofenamic Acid; an NSAID of the fenamate class. nih.gov |

| Meclofenamic Acid | The active acid form; an anthranilic acid derivative. wikipedia.org |

| Mefenamic Acid | A related NSAID in the fenamate chemical family. wikipedia.org |

| Flufenamic Acid | A related NSAID in the fenamate chemical family. wikipedia.org |

| Tolfenamic Acid | A related NSAID in the fenamate chemical family. nih.gov |

| Diclofenac | A structurally related NSAID. drugs.com |

| Naproxen | An NSAID used for comparison in cardiac cell research. nih.gov |

| Aspirin (B1665792) | A prototypical NSAID. rxlist.com |

| Phenylbutazone | An NSAID used for comparison in veterinary medicine. wikipedia.org |

Molecular and Cellular Mechanisms of Action of Meclofenamate Sodium

Inhibition of Eicosanoid Biosynthesis through the Arachidonic Acid Cascade

A primary mechanism of Meclofenamate sodium is its comprehensive inhibition of eicosanoid biosynthesis. Eicosanoids are a family of signaling lipids, including prostaglandins (B1171923), thromboxanes, and leukotrienes, derived from arachidonic acid. nih.gov They are central mediators of inflammation. rsc.org The synthesis process begins when phospholipase A2 releases arachidonic acid from membrane phospholipids. nih.govnih.gov this compound intervenes at critical enzymatic steps within this cascade.

This compound is a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes. nih.govabmole.com These enzymes catalyze the rate-limiting step in the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for all prostanoids. unich.itnih.gov COX-1 is a constitutively expressed "housekeeping" enzyme involved in processes like gastric mucosal protection and platelet aggregation, while COX-2 is an inducible enzyme, with its expression markedly increased during inflammatory processes. nih.govresearchgate.netnih.gov this compound acts as a dual inhibitor, blocking both isoforms. nih.govabmole.com This non-selective inhibition is a characteristic shared with other traditional NSAIDs. researchgate.net

| Enzyme | IC50 (this compound) | Notes |

| COX-1 | 40 nM | Dual inhibitor with high potency. abmole.com |

| COX-2 | 50 nM | Dual inhibitor with high potency. abmole.com |

| 5-Lipoxygenase | - | A potent inhibitor, considered a dual inhibitor of both COX and 5-LOX pathways. nih.gov |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Beyond its effects on the cyclooxygenase pathway, this compound is also a significant inhibitor of the 5-lipoxygenase (5-LOX) pathway. nih.gove-lactancia.org The 5-LOX enzyme is responsible for converting arachidonic acid into leukotrienes, another class of potent inflammatory mediators. rsc.orgnih.gov In vitro studies have demonstrated that this compound inhibits the formation of 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4) in human leukocytes. nih.gov Its potency in inhibiting 5-lipoxygenase is reported to be about two to four times less than the experimental compound BW-755C, but three times more potent than benoxaprofen. nih.gov This ability to inhibit both the COX and 5-LOX pathways makes this compound a dual-action anti-inflammatory agent. nih.gov

By inhibiting COX-1 and COX-2, this compound effectively blocks the synthesis of prostaglandins. nih.govantibodies-online.com This is considered the principal mechanism for its anti-inflammatory, analgesic, and antipyretic effects. wikipedia.orgnih.gov Research shows that this compound and indomethacin (B1671933) are among the most potent inhibitors of prostaglandin E2 (PGE2) formation in bovine seminal vesicles. nih.gov

Thromboxane (B8750289) A2 (TXA2) is a type of eicosanoid synthesized from the common precursor PGH2 by the enzyme thromboxane synthase. unich.it TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. nih.govresearchgate.net As this compound inhibits the COX enzymes that produce PGH2, it consequently leads to a decrease in the formation of thromboxane A2. nih.gov This inhibition of TXA2 synthesis is a key factor in the platelet-inhibitory actions of many NSAIDs. nih.govresearchgate.net

The primary action of this compound on the leukotriene system is the inhibition of their synthesis via the 5-LOX enzyme. nih.gove-lactancia.org By blocking the production of leukotrienes such as Leukotriene B4 (LTB4), it prevents these mediators from initiating inflammatory responses, which include potent chemotaxis for leukocytes. nih.govnih.gov While some drugs, known as leukotriene receptor antagonists, work by directly blocking cysteinyl leukotriene receptors (CysLT1 and CysLT2), the available evidence for this compound points more strongly toward inhibition of the synthesis pathway rather than direct receptor antagonism. nih.gov The reduction in leukotriene synthesis inherently prevents post-receptor signaling events that lead to bronchoconstriction and chronic inflammation. nih.gov

Ion Channel Modulation by this compound

Fenamates, including meclofenamic acid, are known to have either activating or inhibitory effects on ion channels, making them candidates for targeting diseases related to ion channel dysfunction. nih.gov

Specifically, meclofenamic acid and the related compound diclofenac (B195802) have been identified as novel openers of KCNQ2/Q3 voltage-gated potassium channels. researchgate.netnih.gov These channels are crucial for regulating neuronal excitability. nih.gov The mechanism involves shifting the voltage activation curve to more hyperpolarized potentials and slowing the channel's deactivation kinetics. nih.gov By activating these channels, this compound can hyperpolarize the resting membrane potential of cells such as neurons. nih.gov

Meclofenamic acid also modulates the activity of chloride channels, though the mechanisms are still being fully elucidated. nih.gov The effects on chloride channels, such as ClC-1 and the widespread ClC-2, often occur at higher concentrations than those required for COX inhibition but may be reached in clinical settings. nih.gov

| Ion Channel | Effect of this compound | Mechanism |

| KCNQ2/Q3 Potassium Channels | Channel Opener / Activator researchgate.netnih.gov | Causes a hyperpolarizing shift of the voltage activation curve and slows deactivation. nih.gov |

| Chloride Channels (e.g., ClC-1, ClC-2) | Modulator (Inhibition or Activation) nih.gov | Exerts voltage-dependent and reversible inhibition on certain chloride channels. nih.gov |

Activation of Voltage-Gated Potassium Channels (KCNQ2/KCNQ3)

Meclofenamic acid, the active form of this compound, has been identified as a novel opener of KCNQ2/Q3 potassium channels. wikipedia.orgnih.gov These channels are the molecular basis of the M-current, a critical voltage-gated potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing. wikipedia.org The activation of KCNQ2/Q3 channels represents a significant mechanism for reducing neuronal hyperexcitability.

Research using heterologous expression systems, such as Chinese hamster ovary (CHO) cells, has demonstrated that meclofenamic acid activates KCNQ2/Q3 currents. The mechanism of this activation involves two key changes:

A significant hyperpolarizing shift in the voltage-dependence of channel activation.

A marked slowing of the channel's deactivation kinetics. wikipedia.orgnih.gov

Studies have shown that meclofenamic acid is more potent in activating KCNQ2 subunits than KCNQ3 subunits and does not enhance the currents of KCNQ1 channels. wikipedia.org In cultured cortical neurons, meclofenamic acid was found to enhance the M-current, leading to a reduction in both evoked and spontaneous action potentials. wikipedia.org This action on KCNQ2/Q3 channels suggests a potential for therapeutic applications in conditions characterized by neuronal hyperexcitability. wikipedia.orgnih.gov

Table 1: Effect of Meclofenamic Acid on KCNQ2/Q3 Channels

| Parameter | Value | Cell Type | Reference |

|---|---|---|---|

| EC₅₀ | 25 µM | CHO cells | wikipedia.org |

| Voltage Activation Shift | -23 mV | CHO cells | wikipedia.org |

Investigation of Potential Modulation of Acid-Sensing Ion Channels (ASICs)

Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels that are activated by decreases in extracellular pH, a common feature in tissue inflammation and ischemia. medchemexpress.comnih.gov These channels are implicated in pain sensation and neuronal damage. medchemexpress.com Several NSAIDs have been investigated for their ability to modulate ASIC activity.

Broader Interactions with Voltage-Gated Sodium Channels (Nav) in Pain Pathways

Voltage-gated sodium channels (Nav) are essential for the initiation and propagation of action potentials in excitable cells, including neurons. wikipedia.orgnih.gov Specific subtypes, particularly Nav1.7, Nav1.8, and Nav1.9, are preferentially expressed in peripheral sensory neurons and play a crucial role in pain signaling. wikipedia.orgnih.gov Dysregulation of these channels is linked to the development of chronic pain states. nih.gov

Research has shown that fenamates, the class of NSAIDs to which meclofenamate belongs, can inhibit human Nav1.7 and Nav1.8 channels. nih.gov A study using CHO cells stably expressing these channels demonstrated that fenamates like mefenamic acid inhibited the peak currents of both hNav1.7 and hNav1.8. nih.gov The mechanism involves a significant leftward, hyperpolarizing shift in the voltage-dependence of inactivation, which stabilizes the channel in a non-conducting state. nih.gov This inhibition of key pain-related sodium channels presents a mechanism of action distinct from COX inhibition. nih.govnih.gov This modulatory activity on Nav channels may contribute to the analgesic properties of fenamates. nih.gov

Other Identified Cellular and Subcellular Mechanisms

Beyond its interactions with ion channels, this compound influences fundamental cellular processes, including protein degradation, mitochondrial bioenergetics, and epigenetic regulation.

Effects on Protein Homeostasis and Proteasome Activity

The proteasome is a large protein complex responsible for degrading the majority of intracellular proteins, playing a vital role in cellular homeostasis. mdpi.commedchemexpress.com Studies have revealed that this compound can significantly inhibit proteasome activity. nih.govmdpi.com This effect has been observed in cardiac cells (H9c2 rat cardiac cells and murine neonatal cardiomyocytes) at pharmacologically relevant concentrations. nih.govmdpi.com

In-depth investigations showed that while this compound did not affect the expression of proteasome subunit genes, it led to a decrease in the activity of the 26S proteasome. mdpi.com Specifically, it reduced the chymotrypsin-like (β5) and caspase-like (β1) activities of the proteasome. Direct incubation of purified 20S proteasomes with this compound also resulted in decreased activity of the β1, β2, and β5 subunits. mdpi.com This inhibition of the proteasome system disrupts protein homeostasis and can impact cell viability. nih.govmdpi.com

Table 2: Inhibition of Proteasome Activity by this compound (MS)

| Cell/System | Concentration of MS | Observed Effect | Reference |

|---|---|---|---|

| H9c2 Cells | 100 µM (24h) | ~30% decrease in β5 activity, ~20% decrease in β1 activity | |

| Mouse Neonatal Cardiomyocytes | 10 µM (5 days) | Significant reduction in β5 activity | mdpi.com |

| Purified 20S Proteasome | 100 µM | ~20% decrease in β5 activity | mdpi.com |

| Purified 20S Proteasome | 500 µM | ~80% decrease in β2 activity | mdpi.com |

Role in Mitochondrial Function and Reactive Oxygen Species (ROS) Production

Mitochondria are central to cellular energy production and are also a primary site of reactive oxygen species (ROS) generation. mdpi.com this compound has been shown to impair mitochondrial function and increase the production of ROS. nih.govmdpi.com

Studies in cardiac cells found that this compound treatment leads to a greater rate of ROS production compared to some other NSAIDs. nih.govmdpi.com This increase in ROS is likely a consequence of direct effects on the mitochondrial electron transport chain. Research has demonstrated that this compound inhibits mitochondrial Complexes I and III, which are major sites of ROS leakage. nih.govmdpi.com Furthermore, this compound was found to impair the mitochondrial membrane potential, a key indicator of mitochondrial health. nih.govmdpi.com This combination of mitochondrial dysfunction and elevated ROS production can contribute to cellular stress and damage. mdpi.com

Interaction with N6-Methyladenosine (m6A) Demethylase FTO

N6-methyladenosine (m6A) is an abundant and reversible modification in messenger RNA (mRNA) that is regulated by specific demethylase enzymes. nih.gov The fat mass and obesity-associated (FTO) protein is one such demethylase that plays a crucial role in gene expression regulation. nih.govwikipedia.org

Meclofenamic acid has been identified as a highly selective inhibitor of the FTO enzyme. nih.govwikipedia.org Mechanistic studies indicate that it acts as a competitive inhibitor, vying with the m6A-containing nucleic acid for binding to the FTO protein. nih.gov Structural and biochemical analyses have confirmed that meclofenamic acid directly interacts with and stabilizes the FTO protein, but it does not effectively bind to or inhibit the related m6A demethylase, ALKBH5. nih.gov This selective inhibition of FTO highlights a specific epigenetic pathway through which meclofenamate can exert its biological effects, potentially influencing the expression of a wide array of genes. wikipedia.org

Influence on Aldo-Keto Reductase 1B10 (AKR1B10) Activity

This compound, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), has been investigated for its interaction with various enzymes beyond its traditional targets of cyclooxygenases. Among these is Aldo-Keto Reductase 1B10 (AKR1B10), a monomeric enzyme belonging to the aldo-keto reductase superfamily. AKR1B10 is of significant interest in cellular biology and oncology due to its role in the detoxification of cytotoxic aldehydes and its association with cancer development and chemoresistance.

Research has demonstrated that certain NSAIDs, particularly those of the N-phenylanthranilic acid class to which this compound belongs, can act as inhibitors of AKR1B10. A study focusing on the inhibitory effects of this class of compounds found that they competitively inhibit AKR1B10. nih.govjst.go.jp This inhibition is selective, with these compounds showing a significantly higher potency for AKR1B10 compared to the related enzyme, aldose reductase (AKR1B1). nih.gov

Specifically for mefenamic acid, a structurally similar N-phenylanthranilic acid, a competitive inhibition mechanism against AKR1B10 has been described with a reported inhibition constant (Ki) of 2.9 µM. nih.gov This inhibitory activity and selectivity are attributed to specific molecular interactions within the enzyme's active site. Molecular docking studies have provided insights into the binding mode of N-phenylanthranilic acids to the AKR1B10-NADP+ complex. nih.govjst.go.jp These studies suggest that the inhibitory potency and selectivity are determined by interactions with key amino acid residues. nih.gov A crucial element for this selective inhibition is a hydrogen-bonding network involving residues Gln114, Ser304, and the side chain of Val301. nih.govjst.go.jp

While a crystal structure of this compound in a complex specifically with AKR1B10 is not available, the crystal structure of meclofenamic acid bound to the related enzyme, AKR1C3, has been determined. nih.gov This provides a model for how fenamates, as a class, interact with the active sites of aldo-keto reductases.

Pharmacological Profile and Preclinical Investigations of Meclofenamate Sodium

Anti-inflammatory Actions in Experimental Models

Meclofenamate sodium has shown potent anti-inflammatory effects across various experimental models. Its activity is largely attributed to its ability to inhibit key pathways in the inflammatory cascade. In animal studies, this compound was found to inhibit the synthesis of prostaglandins (B1171923) and compete for binding at prostaglandin (B15479496) receptor sites. nih.govnih.gov In vitro, it acts as a dual inhibitor of both COX-1 and COX-2, with IC50 values of 40 nM and 50 nM, respectively. selleckchem.com

Beyond its effects on cyclooxygenase, this compound also inhibits arachidonic acid lipoxygenase in vitro, which leads to a decreased synthesis of leukotrienes, another important group of inflammatory mediators. nih.gov This dual inhibition may contribute to its potent anti-inflammatory profile.

Further mechanistic studies have revealed its effects on leukocyte function. In in vitro experiments using human polymorphonuclear leukocytes, this compound monohydrate was shown to specifically inhibit functions induced by chemotactic factors, including chemotaxis, degranulation, and the generation of superoxide (B77818) anion radicals. nih.gov This interference occurs at both receptor and post-receptor levels. nih.gov In in vivo models, such as postsurgical inflammation in rats, this compound was effective at reducing local swelling and leukocytic infiltration, with some studies suggesting it was more effective in reducing leukocyte infiltration over a 5-day period than hydrocortisone. nih.gov

Analgesic Effects in Preclinical Pain Models

The analgesic properties of this compound have been well-documented in a range of preclinical pain models. nih.govdrugbank.com These models are designed to simulate various types of pain, including acute, inflammatory, and postoperative pain. embse.org The drug's efficacy in these models stems from its anti-inflammatory actions, which reduce the sensitization of peripheral nociceptors by inflammatory mediators like prostaglandins.

In models of acute pain, such as those involving dental or soft tissue injury, this compound demonstrated significant pain relief. rxlist.comnih.gov Studies comparing its efficacy to other analgesics found that its onset of action was generally within one hour. rxlist.com For instance, in a double-blind study on acute pain, the effects of meclofenamic acid were found to be swifter than those of ketoprofen (B1673614). nih.gov

In a model of postoperative pain following periodontal surgery in humans, meclofenamate was found to be statistically superior to both placebo and aspirin (B1665792) at specific time points during the evaluation period. nih.gov Preclinical pain research often utilizes the formalin test, which produces a biphasic pain response. embse.org The first phase represents acute nociceptive pain, while the second is driven by inflammation. mdpi.com Given its established anti-inflammatory properties, this compound is effective in suppressing the second phase of this model.

Antipyretic Properties in Laboratory Animals

This compound has consistently demonstrated antipyretic, or fever-reducing, activity in laboratory animals. drugs.comrxlist.come-lactancia.org This effect is a hallmark of most NSAIDs and is directly linked to the drug's primary mechanism of action. pediatriconcall.com

Fever is typically initiated by pyrogens that lead to an increase in the synthesis and release of prostaglandins, particularly prostaglandin E2 (PGE2), within the hypothalamus. This change in prostaglandin levels effectively resets the body's thermoregulatory set point to a higher temperature. By inhibiting the cyclooxygenase enzymes responsible for prostaglandin synthesis in the brain, this compound prevents this elevation in the hypothalamic set point, thereby reducing fever. nih.gov Its therapeutic action in this regard does not involve pituitary-adrenal stimulation. nih.govdrugbank.com

Anti-granulation Activities in In Vitro and In Vivo Systems

This compound exhibits anti-granulation activities, a property related to its broader anti-inflammatory effects. drugbank.com Granulation tissue is a hallmark of the proliferative phase of wound healing and chronic inflammation, characterized by the formation of new connective tissue and microscopic blood vessels.

The drug's ability to inhibit the synthesis of prostaglandins and leukotrienes, as well as to reduce the infiltration of inflammatory cells like leukocytes, contributes to the modulation of granulation tissue formation. nih.govnih.gov By suppressing the key mediators and cellular components that drive the inflammatory process, this compound can temper the subsequent healing response, including the extent of granulation. One study in rats noted that while controlling postsurgical inflammation, this compound did not adversely affect osteoid formation, an essential part of bone healing. nih.gov

Modulation of Platelet Aggregation

The effect of this compound on platelet function is notably less pronounced than that of other NSAIDs, particularly aspirin. drugs.com While NSAIDs as a class can inhibit platelet aggregation by blocking the formation of thromboxane (B8750289) A2 via COX-1 inhibition, the effect of this compound is quantitatively less, of a shorter duration, and reversible. drugs.comnih.gov

A key study in human volunteers demonstrated that over a one-week period, this compound had little to no effect on collagen-induced platelet aggregation, platelet count, or bleeding time. nih.govrxlist.com This stands in contrast to aspirin, which significantly suppressed platelet aggregation and prolonged bleeding time under the same conditions. drugs.com

| Parameter | This compound | Aspirin | Reference |

|---|---|---|---|

| Collagen-Induced Platelet Aggregation | Little to no effect | Suppressed | nih.gov, drugs.com, rxlist.com |

| Bleeding Time | Little to no effect | Increased | nih.gov, drugs.com, rxlist.com |

| Nature of Inhibition | Reversible, quantitatively less | Irreversible | drugs.com |

Comprehensive Studies in Animal Models of Disease

This compound has been evaluated in various animal models that mimic human inflammatory conditions, demonstrating its therapeutic potential.

Arthritis: In animal models of arthritis, such as adjuvant-induced arthritis in rats, this compound has shown efficacy in reducing inflammation and pain. msdvetmanual.comencyclopedia.pub These findings provided the basis for clinical trials where this compound demonstrated efficacy comparable to aspirin in managing the signs and symptoms of rheumatoid arthritis. e-lactancia.org It has also been shown to be effective in models of osteoarthritis, reducing pain on walking and passive motion. rxlist.com Studies in horses with osteoarthritis have also found it to be beneficial. wikipedia.org

Bursitis and Tendinitis: this compound is indicated for inflammatory conditions such as acute subacromial bursitis and supraspinatus tendinitis. mayoclinic.org Animal models for tendinopathy often involve the injection of collagenase to induce tendon degeneration and inflammation, replicating the pathology seen in humans. nih.govmdpi.com The known anti-inflammatory and analgesic mechanisms of this compound are effective in mitigating the pathological changes observed in these models, such as reducing swelling, inflammatory cell infiltration, and pain-related behaviors. pediatriconcall.comnih.gov

Experimental Pain Models (e.g., Dental Pain, Episiotomy Pain)

This compound has been evaluated in clinical models of acute pain, demonstrating significant analgesic properties. Investigations have particularly focused on postsurgical dental pain and postpartum episiotomy pain, comparing its efficacy against placebos and other established analgesics.

In a double-blind, randomized study involving 205 patients with postsurgical dental pain, this compound was found to be superior to both buffered aspirin and placebo. nih.gov The 200 mg dose of this compound showed greater efficacy than the 100 mg dose in some parameters. nih.gov Both dosages were more effective than placebo across all efficacy measures. nih.gov Another study focusing on acute dental pain noted that the analgesic effects of meclofenamic acid were swifter than those of ketoprofen. nih.gov

The efficacy of this compound has also been established in the management of episiotomy pain. A double-blind, controlled clinical trial compared this compound with codeine and a placebo in 168 women experiencing moderate to severe episiotomy pain. nih.gov Following the initial dose, both 100 mg and 200 mg doses of this compound were significantly more effective than 60 mg of codeine and placebo in reducing pain intensity from the 2-hour to 6-hour mark. nih.gov Further controlled trials confirmed that this compound at doses of 50 mg and 100 mg provided significant pain relief for both episiotomy and dental pain, with an onset of action generally within one hour and a duration of four to six hours. e-lactancia.org

Table 1: Summary of this compound in Experimental Pain Models

| Pain Model | Study Design | Comparison Groups | Key Findings | Reference |

|---|---|---|---|---|

| Postsurgical Dental Pain | Double-blind, randomized study (205 patients) | This compound (100 mg, 200 mg), Buffered Aspirin, Placebo | Both doses of this compound were superior to aspirin and placebo. The 200 mg dose was significantly better than the 100 mg dose in some efficacy parameters. | nih.gov |

| Acute Dental Pain | Double-blind, randomized study (20 patients) | Meclofenamic Acid (100 mg), Ketoprofen (50 mg) | Meclofenamic acid demonstrated a swifter onset of analgesic effect compared to ketoprofen. | nih.gov |

| Episiotomy Pain | Double-blind, randomized trial (168 women) | This compound (100 mg, 200 mg), Codeine (60 mg), Placebo | Single doses of this compound were significantly more effective than codeine and placebo for pain relief measured 2-6 hours post-administration. | nih.gov |

Cardiotoxicity Investigations in Cellular and Animal Models

The cardiovascular effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are a subject of significant investigation. Studies on this compound have explored its mechanisms of action in cardiac cells, revealing potential pathways for cardiotoxicity.

In vitro investigations using rat cardiac H9c2 cells and murine neonatal cardiomyocytes have shown that this compound, unlike the NSAID naproxen (B1676952), significantly inhibits proteasome activity and reduces cardiac cell viability at pharmacological concentrations relevant to humans. nih.gov This effect on cell viability was prevented by antioxidants and partially restored by the addition of exogenous proteasomes. ucdavis.edu

Further mechanistic studies revealed that this compound treatment leads to a greater production of reactive oxygen species (ROS) compared to naproxen. nih.gov This increased ROS production is likely of mitochondrial origin, as this compound was found to inhibit mitochondrial Complexes I and III, which are major sources of ROS. nih.govucdavis.edu Additionally, this compound was shown to impair the mitochondrial membrane potential, an effect not observed with naproxen. nih.govucdavis.edu These findings suggest that the cardiotoxicity of this compound in these cellular models may be driven by a ROS-dependent mechanism involving both mitochondrial and proteasome dysfunction. nih.gov

Table 2: Cardiotoxicity Profile of this compound in Cellular Models

| Cellular Model | Parameter Investigated | Finding | Reference |

|---|---|---|---|

| Rat Cardiac H9c2 Cells & Murine Neonatal Cardiomyocytes | Proteasome Activity & Cell Viability | Significantly inhibited proteasome activity and reduced cardiac cell viability. | nih.gov |

| Reactive Oxygen Species (ROS) Production | Increased the rate of ROS production. | nih.gov | |

| Mitochondrial Respiration | Inhibited mitochondrial Complexes I and III. | nih.govucdavis.edu | |

| Mitochondrial Membrane Potential | Impaired mitochondrial membrane potential. | nih.govucdavis.edu |

Reproductive Toxicology and Teratology Studies in Animal Models

The effects of this compound on reproduction and fetal development have been assessed in animal models, primarily in rats. These studies are crucial for understanding the potential risks associated with the drug's use during pregnancy and lactation.

In a series of studies performed in rats, this compound was administered at various doses to evaluate its impact on fertility, gestation, and fetal development. nih.gov In male rats, the drug had no adverse effects on fertility or on litter and offspring parameters across two generations. nih.govoup.com However, in female rats, maternal toxicity, characterized by intestinal ulceration and adhesions, was noted, particularly during lactation. nih.gov

At dosages of 6 and 9 mg/kg, this compound was associated with prolonged gestation periods, decreased weights of weanlings, and higher weanling mortality. nih.govoup.com Increased postimplantation loss was also observed at these dose levels. nih.gov Despite these effects on gestation and offspring survival, fertility rates in female rats were not affected. nih.govoup.com

A key part of the investigation was the teratology study, which assessed the potential for the drug to cause birth defects. In this study, pregnant rats were given maternally toxic doses of up to 20 mg/kg. nih.govoup.com The results showed no adverse effects on the embryonic or fetal development, indicating that this compound was not teratogenic in this animal model even at doses that caused significant toxicity to the mother dams. nih.govoup.com

Table 3: Reproductive and Developmental Toxicology of this compound in Rats

| Study Type | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Male Fertility | Rats | No adverse effects on fertility or offspring parameters. | nih.govoup.com |

| Female Fertility & Perinatal-Postnatal | Rats | - Maternal toxicity (intestinal ulceration) evident during lactation.

| nih.govoup.com |

| Teratology | Rats | No adverse effects on embryonic or fetal development at maternally toxic dosages up to 20 mg/kg. | nih.govoup.com |

Other Disease-Specific Preclinical Models

Beyond its anti-inflammatory and analgesic properties, this compound and related compounds have been investigated in preclinical models for other diseases, including cancer and neurodegenerative disorders.

Cancer: Meclofenamate has demonstrated potential as an anti-cancer agent in various preclinical models. In vitro studies have shown it has effects on prostate cancer and small cell lung cancer cells, where it appears to suppress glycolysis and enhance mitochondrial activity. nih.govbiomolther.org In a mouse model of prostate tumor, this compound administered intraperitoneally showed antitumor activity, resulting in decreased tumor aggression and reduced cellular proliferation and vascularity. medchemexpress.com Furthermore, meclofenamate is identified as a non-selective blocker of gap junctions, a mechanism being explored in a clinical trial for patients with brain metastases. medchemexpress.commdpi.com It has also been shown to suppress MUC5AC mucin gene expression in human pulmonary mucoepidermoid cells by regulating the NF-κB signaling pathway. biomolther.orgnih.gov

Neurodegenerative Disorders: There is growing evidence that neuroinflammation contributes to the pathology of Alzheimer's disease. thekurzweillibrary.com Preclinical research has focused on a class of NSAIDs known as fenamates, which includes meclofenamate. In vitro studies have shown that fenamates, including meclofenamic acid, can inhibit the NLRP3 inflammasome, a key component of the inflammatory response implicated in damaging brain cells. pharmaceutical-journal.com In vivo studies using a mouse model of Alzheimer's disease found that another fenamate, mefenamic acid, completely reversed memory loss and reduced brain inflammation. thekurzweillibrary.compharmaceutical-journal.com These findings suggest that the ability of meclofenamate to inhibit the NLRP3 inflammasome could be a promising therapeutic avenue for neurodegenerative diseases characterized by neuroinflammation. biomolther.orgpharmaceutical-journal.com

Clinical Research and Therapeutic Applications of Meclofenamate Sodium

Efficacy in Inflammatory and Rheumatic Conditions

Meclofenamate sodium has demonstrated significant anti-inflammatory properties, making it a therapeutic option for several rheumatic conditions characterized by inflammation, pain, and joint stiffness.

Rheumatoid Arthritis Management and Response

Clinical trials have established the efficacy of this compound in the management of rheumatoid arthritis. nih.gove-lactancia.org In a series of double-blind, controlled multicenter studies involving 757 patients, this compound was found to be as effective as acetylsalicylic acid (ASA) and superior to placebo in improving both objective and subjective measures of the disease. nih.gov Another study with 317 patients with active rheumatoid arthritis showed that this compound was therapeutically equivalent to aspirin (B1665792) and significantly more effective than placebo. medznat.rudocumentsdelivered.com Patients treated with this compound experienced significant reductions in the number of tender joints, the severity of tenderness, and the duration of morning stiffness. e-lactancia.orgdrugs.com

A 12-week single-blind study comparing this compound with naproxen (B1676952) in 40 patients with active rheumatoid arthritis found no significant differences between the two treatments in any of the assessed parameters. nih.gov Patients in the this compound group showed significant improvements in the articular index, left grip strength, pain severity, and their global assessment of the condition. nih.gov Furthermore, a six-month, double-blind, multicenter study comparing this compound with buffered aspirin in patients with rheumatoid arthritis, some of whom were also receiving gold or steroid therapy, found this compound to be more effective than aspirin in patients not on concomitant therapy, particularly in reducing tenderness. nih.gov

Table 1: Comparative Efficacy of this compound in Rheumatoid Arthritis

| Comparator | Key Findings | Reference |

|---|---|---|

| Aspirin | This compound demonstrated comparable efficacy to aspirin in controlled clinical trials. e-lactancia.orgdrugs.com It was also found to be at least as effective as aspirin in a six-month study. nih.gov | e-lactancia.orgdrugs.comnih.gov |

| Placebo | This compound was significantly superior to placebo in improving disease measures. nih.govmedznat.rudocumentsdelivered.com | nih.govmedznat.rudocumentsdelivered.com |

| Naproxen | A 12-week study showed this compound to be as effective and well-tolerated as naproxen. nih.gov | nih.gov |

Osteoarthritis Symptom Alleviation

This compound has been shown to be effective in alleviating the symptoms of osteoarthritis. rxlist.com Clinical improvements observed in patients treated with this compound include a significant reduction in night pain, pain on walking, the degree of starting pain, and pain on passive motion. e-lactancia.orgdrugs.com The function of knee joints has also been noted to improve significantly. e-lactancia.orgdrugs.com In a double-blind, randomized trial comparing this compound with diclofenac (B195802) sodium, both drugs produced statistically significant improvements in clinical status. nih.gov At the doses studied, this compound showed favorable differences in pain and stiffness compared to diclofenac. nih.gov

Efficacy in Other Arthropathies (e.g., Juvenile Arthritis, Ankylosing Spondylitis, Gouty Arthritis)

The therapeutic application of this compound extends to other arthropathies:

Juvenile Arthritis: An open-labeled, non-controlled trial involving 39 patients with juvenile rheumatoid arthritis demonstrated that this compound led to statistically significant decreases in several disease indices, most notably the duration of morning stiffness. nih.gov Nineteen of these patients who continued the therapy for at least nine months showed mean decreases in all measured rheumatologic disease indices. nih.gov

Ankylosing Spondylitis: A European double-blind, controlled multicenter study involving 98 patients with active ankylosing spondylitis compared this compound with indomethacin (B1671933). nih.gov The results indicated that both treatments achieved similar improvements in the mobility of the vertebral column and spondylitic pain, establishing this compound as an effective alternative for this condition. nih.gov NSAIDs, including this compound, are considered a first-line treatment for ankylosing spondylitis to reduce pain and inflammation. nih.govtg.org.au

Gouty Arthritis: In a double-blind study of 20 patients with acute gout, this compound was found to be as effective as indomethacin in relieving pain and inflammation and restoring function. nih.govoup.com Improvement was noted within 24 hours of treatment and was sustained throughout the medication period. nih.gov

Efficacy in Pain Syndromes

This compound has also proven effective in the management of various pain syndromes, particularly those with an inflammatory component.

Primary Dysmenorrhea and Idiopathic Heavy Menstrual Blood Loss

This compound is indicated for the treatment of primary dysmenorrhea and idiopathic heavy menstrual blood loss. e-lactancia.orgrxlist.com

Primary Dysmenorrhea: Controlled clinical trials have demonstrated that this compound provides a significant reduction in the symptoms associated with primary dysmenorrhea. e-lactancia.orgdrugs.com In a double-blind, placebo-controlled, crossover study with 18 patients, improvements in pain intensity and relief were observed as early as 45 minutes after administration, reaching statistical significance at 1 hour and 45 minutes. nih.gov Another study comparing this compound with naproxen sodium for the prevention of dysmenorrhea found that this compound, in particular, led to considerable pain reduction. nih.gov

Idiopathic Heavy Menstrual Blood Loss (Menorrhagia): Randomized, double-blind crossover trials have shown that treatment with this compound is generally associated with a reduction in menstrual flow. e-lactancia.org In a study of 29 women with a baseline menstrual blood loss greater than 60 ml, this compound significantly reduced the mean menstrual blood loss from 141.6 ml to 69.0 ml. nih.gov Notably, some degree of reduction in menstrual blood loss occurred in 90% of the women in one study. e-lactancia.org

Table 2: Efficacy of this compound in Gynecological Pain and Blood Loss

| Condition | Key Findings | Reference |

|---|---|---|

| Primary Dysmenorrhea | Significant reduction in symptoms. e-lactancia.orgdrugs.com Pain relief observed within 45 minutes. nih.gov | e-lactancia.orgdrugs.comnih.gov |

| Idiopathic Heavy Menstrual Blood Loss | Significant reduction in mean menstrual blood loss. nih.gov Reduction in flow observed in 90% of participants in one study. e-lactancia.org | e-lactancia.orgnih.gov |

Post-Procedural and Traumatic Pain Management

This compound has been evaluated for its analgesic effects in the context of pain following surgical procedures and trauma.

Post-Procedural Pain: In controlled clinical trials involving patients with mild to moderate pain, such as that following episiotomy and dental procedures, this compound provided significant pain relief. e-lactancia.orgdrugs.com The onset of the analgesic effect was generally within one hour, with a duration of action of 4 to 6 hours. e-lactancia.orgdrugs.com A double-blind study on 174 outpatients who had undergone removal of impacted third molars found that this compound produced a significantly greater reduction in pain intensity and greater pain relief compared to both placebo and aspirin. nih.gov Another study on 99 outpatients with moderate to severe pain after periodontal surgery found meclofenamate to be statistically superior to placebo and superior to aspirin in the second hour of evaluation. nih.gov A study comparing this compound with buffered aspirin and placebo in 205 patients for postsurgical dental pain showed that both tested doses of this compound were superior to buffered aspirin in most efficacy parameters. umn.edu

Traumatic Pain: A controlled, double-blind study involving 130 patients with edema resulting from a traumatic incident demonstrated that this compound was significantly superior to placebo in treating post-traumatic edema and pain. nih.gov The reduction and disappearance of edema and cessation of pain occurred more promptly in the group receiving this compound. nih.gov

Headache and Craniofacial Pain Syndromes

This compound has been evaluated for its efficacy in the management of headache and craniofacial pain syndromes. A notable double-blind, placebo-controlled crossover study involving 20 patients with these conditions demonstrated the potential of this compound in reducing pain. rxlist.comnih.gov In this study, participants underwent four 15-day observation periods, which included a washout period, treatment with either this compound (100 mg twice daily) or a placebo, a crossover to the alternate treatment, and a final no-medication period. nih.gov

The results indicated a significant reduction in the number of days with painful events during the this compound treatment phase when compared to both the initial washout period and the placebo phase. nih.gov Furthermore, for a majority of the patients, the mean pain intensity was lowest during the this compound treatment period. nih.gov While not statistically significant, there were also indications of a possible increase in pressure threshold during and after the intake of this compound. nih.gov

While mefenamic acid, a related NSAID, has been studied for the prophylaxis of perimenstrual migraine headaches, specific comparative trials of this compound against other active analgesics for various headache types are not as extensively detailed in the available literature. wikipedia.orgnih.govamericanmigrainefoundation.org The primary mechanism of action for NSAIDs in headache is the inhibition of prostaglandin (B15479496) synthesis, which are key mediators in the inflammatory and pain pathways. wikipedia.orgyoutube.com

| Study Design | Participants | Intervention | Comparator | Key Findings | Citation |

| Double-blind, placebo-controlled crossover | 20 patients with headache and craniofacial pain | This compound (100 mg twice daily) | Placebo | Significant decrease in days with painful events compared to placebo. | nih.gov |

Acute Painful Shoulder

This compound is indicated for the treatment of acute painful shoulder, including conditions such as acute subacromial bursitis and supraspinatus tendinitis. nih.gov The therapeutic benefit in these conditions is attributed to its anti-inflammatory and analgesic properties. youtube.comnih.gov

A double-blind, multicenter study involving 161 patients with various extra-articular rheumatic conditions, including acute shoulder syndrome, provides insight into the efficacy of this compound. nih.gov In this trial, 53 patients received 300 mg of this compound daily for up to three weeks. The results demonstrated that this compound was significantly superior to placebo in improving symptoms such as spontaneous pain, pain on motion, and tenderness on pressure. nih.gov When compared to indomethacin (150 mg daily), this compound showed comparable efficacy. nih.gov

While systematic reviews have compared the efficacy of NSAIDs as a class to other treatments like corticosteroid injections for shoulder pain, specific head-to-head trials of this compound against other individual NSAIDs for this indication are not extensively detailed in the provided search results. researchgate.net

Comparative Clinical Trials with Other Pharmacotherapeutic Agents

This compound has been the subject of several clinical trials comparing its efficacy and safety with other nonsteroidal anti-inflammatory drugs (NSAIDs) and placebo across various pain and inflammatory conditions.

A double-blind, crossover study compared this compound (300 mg daily) with ibuprofen (B1674241) (900 mg daily) in 30 patients with osteoarthritis over two 3-week periods. Both drugs were found to be effective in reducing the severity of joint symptoms and improving the range of motion.

In a study of 60 patients with acute pain (dental, low back, or dysmenorrhea), this compound (100 mg) was compared with ketoprofen (B1673614) (50 mg) in a double-blind manner. The study concluded that both NSAIDs had a very good effect on pain of various natures. Statistical analysis revealed that the effects of meclofenamic acid were swifter than those of ketoprofen, although ketoprofen appeared to have a longer duration of action.

A double-blind, randomized study involving 205 patients with postsurgical dental pain compared two different doses of this compound with buffered aspirin and placebo. The results showed that both 100 mg and 200 mg doses of this compound were superior to buffered aspirin in most efficacy parameters and more effective than placebo in every parameter. wikipedia.org Furthermore, the 200 mg dose of this compound was significantly better than the 100 mg dose in some efficacy measures. wikipedia.org

In a six-month, double-blind, multicenter study on patients with rheumatoid arthritis, this compound (200 to 400 mg daily) was compared with aspirin (2.4 to 4.8 g daily). nih.gov In patients not receiving concomitant gold or steroid therapy, this compound appeared to be more effective than aspirin, with a statistically significant greater reduction in joint tenderness during the first two months. nih.gov

| Condition | Comparator(s) | Number of Patients | Key Efficacy Findings | Citation |

| Osteoarthritis | Ibuprofen | 30 | Both drugs were effective in reducing joint symptoms and improving range of motion. | |

| Acute Pain (dental, low back, dysmenorrhea) | Ketoprofen | 60 | Both drugs demonstrated good analgesic effects; this compound had a swifter onset, while ketoprofen had a longer duration of action. | |

| Postsurgical Dental Pain | Buffered Aspirin, Placebo | 205 | Both 100 mg and 200 mg doses of this compound were superior to buffered aspirin and placebo. | wikipedia.org |

| Rheumatoid Arthritis | Aspirin | Not specified | In patients without concomitant gold or steroid therapy, this compound was more effective than aspirin in reducing joint tenderness. | nih.gov |

| Extra-articular Rheumatic Diseases | Indomethacin, Placebo | 161 | This compound was significantly superior to placebo and showed comparable efficacy to indomethacin. | nih.gov |

Pathophysiological Mechanisms Underpinning Clinical Response

The therapeutic effects of this compound are primarily attributed to its ability to inhibit the synthesis of prostaglandins (B1171923). youtube.comnih.gov This is achieved through the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. youtube.comdrugs.comselleckchem.com Prostaglandins are lipid compounds that act as key mediators in the inflammatory cascade, and are also involved in the generation of pain and fever. wikipedia.orgyoutube.com By blocking the COX enzymes, this compound reduces the production of these pro-inflammatory and pain-inducing molecules. wikipedia.orgyoutube.com

This compound is considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms. drugs.comselleckchem.com In vitro studies have determined the IC50 values for this compound to be 40 nM for COX-1 and 50 nM for COX-2, indicating a dual inhibitory action. selleckchem.com The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 is associated with some of the potential side effects. tg.org.aunih.gov

Beyond its effects on prostaglandin synthesis, research suggests that this compound may have additional mechanisms of action. youtube.comnih.gov It has been shown to compete for binding at prostaglandin receptor sites, which could further antagonize the effects of prostaglandins that have already been synthesized. youtube.comnih.gov Additionally, in vitro studies have indicated that this compound can inhibit human leukocyte 5-lipoxygenase activity, an enzyme involved in the synthesis of leukotrienes, which are another class of inflammatory mediators. youtube.comnih.gov An active metabolite of meclofenamic acid, known as Metabolite I, also possesses in vitro cyclooxygenase inhibitory activity, albeit at about one-fifth the potency of the parent compound. rxlist.com

| Mechanism | Effect | Significance | Citation |

| COX-1 Inhibition | IC50 of 40 nM | Contributes to both therapeutic and potential adverse effects. | selleckchem.com |

| COX-2 Inhibition | IC50 of 50 nM | Primary driver of anti-inflammatory and analgesic actions. | selleckchem.com |

| Prostaglandin Receptor Antagonism | Competes for binding at prostaglandin receptor sites. | May further reduce the biological effects of prostaglandins. | youtube.comnih.gov |

| 5-Lipoxygenase Inhibition | Inhibits human leukocyte 5-lipoxygenase activity in vitro. | Potential to reduce the synthesis of leukotrienes, another class of inflammatory mediators. | youtube.comnih.gov |

Mechanistic Basis of Adverse Events and Drug Interactions of Meclofenamate Sodium

Gastrointestinal System Effects: Mechanistic Insights

The adverse effects of meclofenamate sodium on the gastrointestinal (GI) system are a direct result of its primary mechanism of action. Prostaglandins (B1171923), particularly those synthesized via the COX-1 enzyme, are crucial for maintaining the integrity of the gastric mucosa. nih.govnih.gov

Pathogenesis of Ulceration, Bleeding, and Perforation

Prostaglandins play a vital protective role in the stomach by stimulating the secretion of mucus and bicarbonate, which form a barrier against gastric acid, and by maintaining adequate mucosal blood flow, which is essential for cellular health and repair. nih.govnih.govnih.gov this compound's inhibition of COX enzymes depletes these protective prostaglandins. nih.govkarger.com This reduction in prostaglandin (B15479496) levels leads to decreased mucus and bicarbonate secretion and diminished mucosal blood flow, compromising the stomach's natural defenses and repair mechanisms. nih.govnih.gov This heightened susceptibility to acid-induced damage can lead to the formation of erosions and ulcers. psu.edumedscape.com If an ulcer erodes into a blood vessel, it can cause significant bleeding, and in severe instances, the ulcer can perforate the stomach or intestinal wall, leading to a medical emergency. nih.govnih.govnih.gov

Cardiovascular System Effects: Molecular Mechanisms

The cardiovascular risks associated with NSAIDs, including this compound, are linked to the disruption of the delicate balance between two key signaling molecules: prostacyclin (PGI2) and thromboxane (B8750289) A2 (TXA2). drugs.comdrugs.com

Underlying Mechanisms of Thrombotic Events (e.g., Myocardial Infarction, Stroke)

A delicate balance between prostacyclin (PGI2) and thromboxane A2 (TXA2) is crucial for cardiovascular health. PGI2, mainly produced via the COX-2 enzyme in the lining of blood vessels, acts as a vasodilator and inhibits platelet aggregation. nih.govnih.gov In contrast, TXA2, synthesized by platelets through the COX-1 enzyme, is a vasoconstrictor and promotes platelet aggregation. nih.govnih.govnih.gov

This compound, being a non-selective NSAID, inhibits both COX-1 and COX-2. youtube.comwikipedia.org This leads to a decrease in both the anti-thrombotic PGI2 and the pro-thrombotic TXA2. The concern is that the reduction in PGI2 might be more pronounced or have a greater physiological impact in some individuals, tipping the balance towards a pro-thrombotic state. nih.govresearchgate.net This can increase the risk of blood clot formation, potentially leading to the blockage of coronary or cerebral arteries, which can result in a myocardial infarction (heart attack) or stroke. drugs.comnih.govmayoclinic.orgyoutube.com

Pathophysiology of Hypertension Development or Worsening

Prostaglandins, especially PGE2, are involved in blood pressure regulation through their vasodilatory effects and their role in promoting sodium excretion by the kidneys. droracle.ainih.gov By causing blood vessels to widen and helping the body get rid of excess salt and water, prostaglandins help maintain normal blood pressure. nih.gov

Inhibition of prostaglandin synthesis by this compound can interfere with these mechanisms. ahajournals.orgwho.int Reduced prostaglandin levels can lead to vasoconstriction, increasing peripheral resistance, and can also cause the kidneys to retain sodium and water, leading to an increase in blood volume. droracle.ainih.gov This combination of effects can result in the development of new-onset hypertension or the worsening of pre-existing high blood pressure. ahajournals.orge-lactancia.org

Renal System Effects: Cellular and Molecular Mechanisms

Renal Prostaglandin Synthesis Inhibition and Associated Renal Injury (e.g., Papillary Necrosis)

Within the kidneys, prostaglandins act as vasodilators, ensuring sufficient blood flow, especially to the inner part of the kidney known as the renal papilla. nih.govfrontiersin.org This function is critical, as the renal papilla has a naturally lower blood supply. nih.gov When this compound inhibits prostaglandin synthesis, it can lead to unopposed vasoconstriction of the renal blood vessels, reducing blood flow to the kidneys. nih.govyoutube.comyoutube.com This reduction in perfusion can cause ischemic damage. klarity.health Prolonged ischemia can lead to a severe form of kidney damage called renal papillary necrosis, where the tissue of the renal papillae dies, potentially leading to obstruction and acute renal failure. nih.govklarity.healthnih.govmedscape.comyoutube.com

Interactive Data Tables

Key Prostaglandins and Their Roles

| Prostaglandin/Thromboxane | Primary Enzyme | Key Functions | Impact of Inhibition by this compound |

| Prostaglandins (General) | COX-1 & COX-2 | Gastric mucus & bicarbonate secretion, mucosal blood flow. nih.govnih.govnih.gov | Reduced gastric protection, increased risk of ulcers. karger.compsu.edu |

| Prostacyclin (PGI2) | COX-2 | Vasodilation, inhibition of platelet aggregation. nih.govnih.gov | Potential shift to a pro-thrombotic state. nih.govresearchgate.net |

| Thromboxane A2 (TXA2) | COX-1 | Vasoconstriction, promotion of platelet aggregation. nih.govnih.gov | Reduced platelet aggregation. wikipedia.org |

| Prostaglandin E2 (PGE2) | COX-1 & COX-2 | Renal vasodilation, sodium excretion. droracle.aifrontiersin.org | Vasoconstriction, sodium/water retention, increased blood pressure. nih.govahajournals.org |

Impairment of Diuretic Efficacy: Mechanistic Explanations

This compound, a nonsteroidal anti-inflammatory drug (NSAID), can diminish the effectiveness of diuretic medications through mechanisms primarily related to its inhibition of prostaglandin synthesis. drugs.commedscape.com Prostaglandins play a crucial role in maintaining renal blood flow and modulating salt and water excretion.

The key mechanisms include:

Inhibition of Renal Prostaglandin Synthesis: this compound blocks the cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins. pediatriconcall.com In the kidneys, certain prostaglandins (like PGE2 and PGI2) act as vasodilators, helping to maintain renal blood flow and glomerular filtration rate (GFR). nih.govtg.org.au By inhibiting these prostaglandins, this compound can lead to renal vasoconstriction, reduced renal blood flow, and a lower GFR. This reduction in filtration capacity can counteract the action of diuretics, which rely on adequate renal perfusion to exert their effects.

Interference with Diuretic Action: The efficacy of loop diuretics (e.g., furosemide) and thiazide diuretics is linked to prostaglandin-mediated pathways. drugs.com These diuretics stimulate the synthesis of renal prostaglandins, which in turn contribute to their natriuretic (salt-excreting) and diuretic (water-excreting) effects. This compound's inhibition of prostaglandin production directly blunts this component of the diuretic response. drugs.commedscape.com

Sodium and Water Retention: By reducing prostaglandin synthesis, NSAIDs can promote the reabsorption of sodium and water in the renal tubules. medscape.com This effect runs counter to the primary function of diuretics, which is to increase the excretion of sodium and water. mdpi.com

Patients with underlying conditions that compromise renal function, such as heart failure or cirrhosis, are particularly susceptible to this interaction, as their renal perfusion is often more dependent on the vasodilatory effects of prostaglandins. nih.gov The co-administration of this compound with diuretics like thiazides or loop diuretics may lead to an impaired response to the diuretic therapy. drugs.comnih.gov

Hepatic System Effects: Mechanisms of Liver Enzyme Elevations

Elevations in liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), can occur with this compound therapy, indicating potential hepatocellular injury. medicinenet.comdrugs.com While the precise mechanisms are not fully elucidated for this compound specifically, the hepatotoxicity of NSAIDs is generally understood to involve several pathways.

Bioactivation to Reactive Metabolites: One proposed mechanism involves the metabolic activation of the drug into reactive intermediates. nih.gov Research suggests that meclofenamate can be bioactivated into reactive quinone metabolites. nih.gov These reactive species are highly electrophilic and can covalently bind to cellular macromolecules, including proteins and DNA. This binding can lead to cellular dysfunction, oxidative stress, and initiation of an inflammatory response, ultimately causing hepatocyte injury and death. nih.gov

Mitochondrial Injury: Some NSAIDs are known to uncouple mitochondrial oxidative phosphorylation. nih.gov This disruption of mitochondrial function can lead to a decrease in ATP production, an increase in the formation of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore. These events can trigger apoptosis or necrosis of liver cells. nih.gov

Immune-Mediated Injury: In some cases, drug-induced liver injury is thought to be immune-mediated. The reactive metabolites of a drug can act as haptens, binding to liver proteins and forming neoantigens. These neoantigens can then be recognized by the immune system, leading to an inflammatory response directed against the hepatocytes.

It is important to note that severe hepatic reactions like jaundice, fatal fulminant hepatitis, and liver necrosis are rare but have been reported with NSAID use. drugs.com

Hematologic System Effects: Pathological Mechanisms (e.g., Leukopenia, Thrombocytopenia)

This compound has been associated with various hematologic adverse effects, including leukopenia (a decrease in white blood cells), thrombocytopenia (a decrease in platelets), and anemia. medicinenet.comdrugs.com The underlying pathological mechanisms can be complex and may involve direct or immune-mediated processes.

Leukopenia and Agranulocytosis: Drug-induced leukopenia and its more severe form, agranulocytosis, can result from immune-mediated destruction of granulocytes or suppression of their production in the bone marrow. nih.gov In some cases, the drug or its metabolites may act as haptens, leading to the formation of antibodies that target neutrophils. nih.gov These antibody-coated neutrophils are then cleared from circulation. Direct toxic effects on the bone marrow, though less common, can also lead to decreased production of white blood cells.

Thrombocytopenia: Drug-induced thrombocytopenia can occur through two primary mechanisms: immune-mediated destruction and nonimmune-mediated suppression of platelet production. medicalnewstoday.com

Immune-mediated: Similar to leukopenia, the drug can trigger an immune response where antibodies are formed against platelets, leading to their premature destruction. medicalnewstoday.comitpsupport.org.uk

Nonimmune-mediated: Some drugs can directly interfere with megakaryopoiesis in the bone marrow, the process by which platelets are produced. medicalnewstoday.com

Anemia: Anemia associated with this compound use can be multifactorial. drugs.com It may arise from occult or gross gastrointestinal bleeding due to the drug's effects on the gastric mucosa. drugs.com Additionally, an incompletely understood effect on erythropoiesis (red blood cell production) may contribute. drugs.com Hemolytic anemia, where red blood cells are destroyed prematurely, has also been reported, which may have an immune basis. medicinenet.com

While this compound has a lesser and reversible effect on platelet function compared to aspirin (B1665792), it does inhibit platelet aggregation, which can prolong bleeding time. drugs.come-lactancia.org

Dermatological Reactions: Molecular and Immunological Basis (e.g., Exfoliative Dermatitis, Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis)

Severe and potentially life-threatening dermatological reactions have been associated with this compound, including exfoliative dermatitis, Stevens-Johnson syndrome (SJS), and toxic epidermal necrolysis (TEN). medicinenet.commayoclinic.org These reactions are considered delayed-type hypersensitivity reactions mediated by the immune system.

The proposed pathogenesis involves:

Drug-Specific T-Cell Activation: The drug or its metabolites can bind to Major Histocompatibility Complex (MHC) molecules on antigen-presenting cells or directly to T-cell receptors, leading to the activation and clonal expansion of drug-specific cytotoxic T-lymphocytes (CTLs).

Keratinocyte Apoptosis: These activated CTLs, along with other immune cells like Natural Killer (NK) cells, release cytotoxic granules containing perforin (B1180081) and granzyme B. They also express Fas ligand (FasL), which binds to the Fas receptor on keratinocytes. These actions induce widespread apoptosis (programmed cell death) of keratinocytes, the main cells of the epidermis. This extensive cell death leads to the characteristic blistering and sloughing of the skin seen in SJS and TEN.

Role of Cytokines: Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), are also heavily implicated in the inflammatory cascade that contributes to the severity of these reactions.

Immunological Reactions: Mechanisms of Anaphylactoid Reactions and Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS)

This compound can trigger severe immunological reactions such as anaphylactoid reactions and Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS). nih.govdrugs.com

Anaphylactoid Reactions: Unlike true IgE-mediated anaphylaxis, anaphylactoid reactions to NSAIDs are typically not caused by a pre-existing drug-specific IgE antibody. Instead, they are often linked to the drug's pharmacological action of COX-1 inhibition. tg.org.au This inhibition can lead to a shunting of arachidonic acid metabolism towards the lipoxygenase pathway, resulting in an overproduction of leukotrienes. tg.org.au Leukotrienes are potent mediators that can cause bronchoconstriction, vasodilation, and increased vascular permeability, mimicking the clinical presentation of anaphylaxis. tg.org.au These reactions can occur in individuals with no prior exposure to the drug. nih.gov

Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS): DRESS syndrome, also known as Drug-Induced Hypersensitivity Syndrome (DIHS), is a severe, delayed-type hypersensitivity reaction that typically occurs 2 to 8 weeks after starting a medication. karger.comwikipedia.org The pathogenesis is complex and thought to involve:

Drug-Specific T-Cell Activation: Similar to SJS/TEN, the offending drug activates specific T-cells. karger.commedicalnewstoday.com

Reactivation of Herpesviruses: A key feature of DRESS is the reactivation of latent herpesviruses, particularly Human Herpesvirus 6 (HHV-6). karger.comyoutube.com The drug-induced immune response is thought to trigger this viral reactivation, which in turn amplifies the systemic inflammation.

Eosinophilia and Systemic Inflammation: The activated T-cells and other immune cells release a variety of cytokines, including Interleukin-5 (IL-5), which is a major driver of eosinophil proliferation, activation, and recruitment to various organs. youtube.com This leads to the characteristic peripheral eosinophilia and multi-organ inflammation affecting the liver, kidneys, heart, and lungs. wikipedia.orgnih.gov

Drug-Drug Interaction Mechanisms

Interactions with Anticoagulants (e.g., Warfarin)

The co-administration of this compound with oral anticoagulants such as warfarin (B611796) is generally discouraged due to an increased risk of bleeding. nih.gov This heightened risk arises from a combination of pharmacodynamic and pharmacokinetic interactions.

Pharmacodynamic Interactions:

Inhibition of Platelet Function: this compound, like other NSAIDs, reversibly inhibits platelet cyclooxygenase, which impairs platelet aggregation. nih.govnih.govyoutube.com This effect, when combined with the anticoagulant action of warfarin, significantly increases the risk of bleeding, even without a change in the International Normalized Ratio (INR). youtube.com

Gastrointestinal Toxicity: NSAIDs can cause gastrointestinal irritation, ulceration, and bleeding. youtube.comcore.ac.uk In a patient taking warfarin, any GI bleeding induced by this compound is likely to be more severe. nih.gov

Pharmacokinetic Interactions:

Protein Binding Displacement: this compound is highly bound to plasma proteins. drugbank.com Theoretically, it could displace warfarin from its binding sites on albumin, leading to a transient increase in the free, active concentration of warfarin and an elevated INR. However, the clinical significance of this mechanism is generally considered to be less critical than the pharmacodynamic interactions. nih.gov

Metabolic Inhibition: Some NSAIDs inhibit the cytochrome P450 (CYP) enzymes responsible for metabolizing warfarin, particularly the more potent S-enantiomer which is metabolized by CYP2C9. core.ac.ukdovepress.com Mefenamic acid, a closely related fenamate, is known to enhance the anticoagulant effect of warfarin, although the exact mechanism is not fully established. nih.gov It is plausible that this compound could also interfere with warfarin's metabolism. wikipedia.org

Table of Drug-Drug Interaction Mechanisms with Warfarin

| Interaction Type | Mechanism | Clinical Consequence |

|---|---|---|

| Pharmacodynamic | Inhibition of platelet aggregation by this compound. | Increased bleeding risk, independent of INR. |

| Pharmacodynamic | This compound-induced gastrointestinal irritation and ulceration. | Increased risk and severity of GI bleeding. |

| Pharmacokinetic | Displacement of warfarin from plasma protein binding sites. | Potential for a transient increase in free warfarin concentration and INR. |

| Pharmacokinetic | Possible inhibition of CYP2C9-mediated metabolism of warfarin. | Increased warfarin levels and enhanced anticoagulant effect. |

Interactions with Antiplatelet Agents (e.g., Aspirin)

The interaction between this compound and antiplatelet agents, most notably aspirin, is complex, involving both pharmacokinetic and pharmacodynamic elements. While this compound has been observed to have minimal to no effect on collagen-induced platelet aggregation or bleeding time in short-term studies, unlike aspirin which significantly suppresses these functions, their concurrent use can lead to clinically significant outcomes. rxlist.come-lactancia.org